Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate

Beschreibung

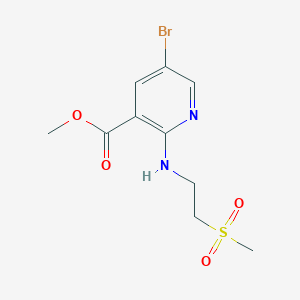

Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate is a nicotinic acid derivative featuring a bromine atom at the 5-position, a methyl ester group at the 3-position, and a (2-(methylsulfonyl)ethyl)amino substituent at the 2-position of the pyridine ring. This compound is primarily investigated as a pharmaceutical intermediate, with structural features that influence solubility, metabolic stability, and reactivity .

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-(2-methylsulfonylethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4S/c1-17-10(14)8-5-7(11)6-13-9(8)12-3-4-18(2,15)16/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOLTAIGNNJUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)NCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate are often employed under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dehalogenated nicotinate derivatives, and various substituted nicotinates .

Wissenschaftliche Forschungsanwendungen

Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate involves its interaction with specific molecular targets within cells. It is believed to modulate enzymatic activities and signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(Benzylamino)-5-bromonicotinate (CAS 1706453-44-2)

- Molecular Formula : C₁₅H₁₅BrN₂O₂

- Substituents: Ethyl ester (3-position), benzylamino group (2-position), bromine (5-position).

- Key Differences: The benzylamino group introduces aromatic bulk, reducing solubility in polar solvents compared to the methylsulfonylethyl group in the target compound. Ethyl ester confers slightly higher hydrolytic stability than methyl esters.

- Applications : Used in medicinal chemistry for its aromatic amine functionality, which may facilitate interactions with hydrophobic binding pockets .

Methyl 5-Bromo-2-formylnicotinate (CAS 1710703-03-9)

- Molecular Formula: C₈H₆BrNO₃

- Substituents : Methyl ester (3-position), formyl group (2-position), bromine (5-position).

- Key Differences: The formyl group (CHO) at the 2-position is highly reactive, enabling further derivatization (e.g., condensation reactions). Smaller molecular weight (244.045 g/mol) due to the absence of sulfonyl or ethylamino groups.

- Applications : Serves as a precursor for synthesizing Schiff bases or hydrazones in drug discovery .

Ethyl 5-Amino-6-bromo-2-methylnicotinate (CAS 1149388-64-6)

- Molecular Formula : C₁₀H₁₁BrN₂O₂

- Substituents: Ethyl ester (3-position), methyl group (2-position), amino group (5-position), bromine (6-position).

- Key Differences: Bromine at the 6-position alters electronic effects on the pyridine ring compared to the 5-bromo substitution in the target compound.

Ethyl 5-Bromo-2-methylnicotinate

- Molecular Formula: C₉H₁₀BrNO₂

- Substituents : Ethyl ester (3-position), methyl group (2-position), bromine (5-position).

- Key Differences: Lacks functional groups (e.g., amino, sulfonyl) for hydrogen bonding, reducing polarity. Simpler structure with lower molecular weight (244.09 g/mol).

- Applications : Used in esterification and alkylation reactions due to its straightforward synthetic accessibility .

Data Table: Structural and Functional Comparison

| Compound (CAS) | Molecular Formula | Substituents (2-/5-/3-Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₂BrN₂O₄S | (MeSO₂CH₂CH₂)NH / Br / COOMe | 349.23 | Methylsulfonyl, amino, ester |

| Ethyl 2-(Benzylamino)-5-bromonicotinate (1706453-44-2) | C₁₅H₁₅BrN₂O₂ | BnNH / Br / COOEt | 347.20 | Benzylamino, ester |

| Methyl 5-Bromo-2-formylnicotinate (1710703-03-9) | C₈H₆BrNO₃ | CHO / Br / COOMe | 244.05 | Formyl, ester |

| Ethyl 5-Amino-6-bromo-2-methylnicotinate (1149388-64-6) | C₁₀H₁₁BrN₂O₂ | Me / NH₂ / COOEt (Br at 6-position) | 271.11 | Amino, ester |

| Ethyl 5-Bromo-2-methylnicotinate | C₉H₁₀BrNO₂ | Me / Br / COOEt | 244.09 | Ester |

Research Findings and Implications

- Reactivity: The target compound’s methylsulfonylethylamino group enhances polarity, improving solubility in polar solvents like DMSO (>50 mg/mL), whereas ethyl esters (e.g., CAS 1706453-44-2) exhibit better stability in biological matrices .

- Synthetic Utility: Methyl 5-bromo-2-formylnicotinate (CAS 1710703-03-9) is favored for nucleophilic additions, while the target compound’s amino-sulfonyl motif may facilitate interactions with enzymatic targets (e.g., sulfonamide-binding proteases) .

- Pharmacological Potential: The methylsulfonyl group in the target compound could mimic sulfonamide drugs, suggesting applications in antimicrobial or anti-inflammatory agents, contrasting with simpler analogs like ethyl 5-bromo-2-methylnicotinate .

Biologische Aktivität

Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides a detailed overview of its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃BrN₂O₃S

- Molecular Weight : 320.21 g/mol

- IUPAC Name : this compound

This compound features a bromine atom and a methylsulfonyl group, which are critical for its biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cellular processes, particularly those involved in inflammation and cancer progression.

- Receptor Interaction : It interacts with various receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related methylsulfonyl derivatives have demonstrated selective antibacterial activity against Gram-negative bacteria like E. coli and Salmonella enterica . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are involved in inflammatory responses . This dual inhibitory action could make it beneficial for conditions characterized by chronic inflammation.

Anticancer Potential

This compound has been investigated for its anticancer properties. It has been noted to induce apoptosis in cancer cell lines by activating pro-apoptotic signaling pathways while inhibiting survival pathways . The compound's ability to modulate cellular signaling makes it a candidate for further research in cancer therapeutics.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

- Absorption : Preliminary studies suggest good oral bioavailability.

- Distribution : The compound's lipophilicity aids in its distribution across biological membranes.

- Metabolism : It undergoes metabolic transformations that may affect its efficacy and safety.

- Excretion : Understanding its elimination route is essential for determining dosing regimens.

Toxicological assessments indicate that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity and organ damage . Therefore, dosage optimization is critical for therapeutic applications.

Case Studies and Research Findings

A review of various studies highlights the compound's diverse biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.